3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrimidine ring or the trifluoromethyl group.
Substitution: The compound can participate in substitution reactions, especially at the 2-chlorophenyl and 4-methylpiperidin-1-yl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, compounds of this class are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H20ClF3N4 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H20ClF3N4/c1-12-7-9-27(10-8-12)16-11-13(2)25-19-17(14-5-3-4-6-15(14)21)18(20(22,23)24)26-28(16)19/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
CKORYCQHYFOWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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